
CID 71397375
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 71397375” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 71397375 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are optimized to favor the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of high-purity reagents and solvents to minimize impurities. Advanced techniques such as chromatography and crystallization are employed to purify the compound. The industrial production methods are designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced in large quantities without compromising quality.
Analyse Des Réactions Chimiques
Types of Reactions
CID 71397375 undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
CID 71397375 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its role as a biochemical probe.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and disease treatment.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of CID 71397375 involves its interaction with specific molecular targets and pathways within biological systems. The compound binds to target molecules, such as enzymes or receptors, and modulates their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism of action depends on the specific biological context and the nature of the target molecules.
Propriétés
Numéro CAS |
61288-48-0 |
|---|---|
Formule moléculaire |
C22H47AlMg |
Poids moléculaire |
362.9 g/mol |
InChI |
InChI=1S/C18H37.2C2H5.Al.Mg/c1-5-9-13-17(14-10-6-2)18(15-11-7-3)16-12-8-4;2*1-2;;/h17H,5-16H2,1-4H3;2*1H2,2H3;; |
Clé InChI |
KUEKHTUIUMMAQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)C(CCCC)(CCCC)[Al](CC)CC.[Mg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
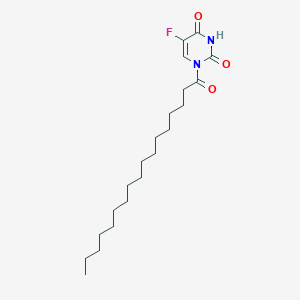
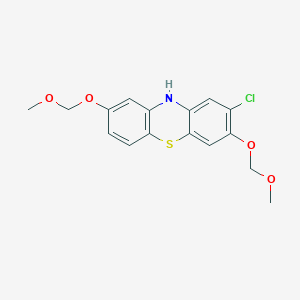
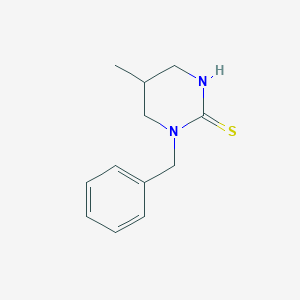
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
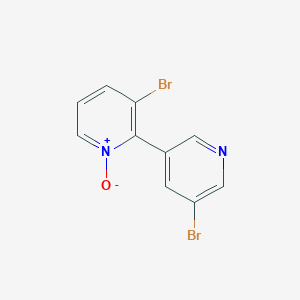
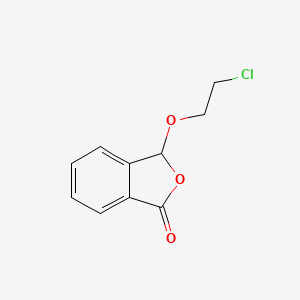
![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)

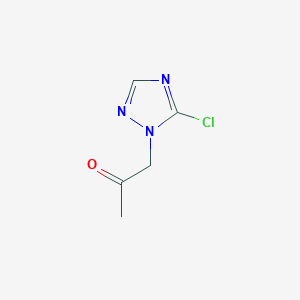
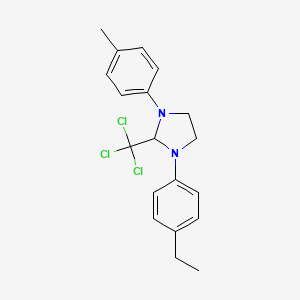
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
